molecular formula C15H10BrClF3NO B3042804 N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide CAS No. 680213-40-5

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide

Cat. No.: B3042804
CAS No.: 680213-40-5
M. Wt: 392.6 g/mol
InChI Key: UEERJPPLSNDSCW-UHFFFAOYSA-N
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Description

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide is an organic compound that features a trifluoromethyl group, a bromo group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylacetamide Core: This can be achieved by reacting phenylacetic acid with an amine derivative under acidic conditions to form the phenylacetamide core.

    Introduction of the Bromo Group: The phenylacetamide core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: The compound is explored for its use in developing pesticides and herbicides due to its stability and bioactivity.

    Material Science: It is investigated for its potential use in creating advanced materials with specific chemical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the bromo and chloro groups facilitate its participation in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide: Lacks the bromo group but shares similar structural features.

    N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromoacetamide: Similar but without the phenyl group.

    N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-(4-methylphenyl)acetamide: Contains a methyl group on the phenyl ring.

Uniqueness

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide is unique due to the combination of its trifluoromethyl, bromo, and phenylacetamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a compound of significant interest.

Properties

IUPAC Name

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClF3NO/c16-13(9-4-2-1-3-5-9)14(22)21-12-8-10(15(18,19)20)6-7-11(12)17/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEERJPPLSNDSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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